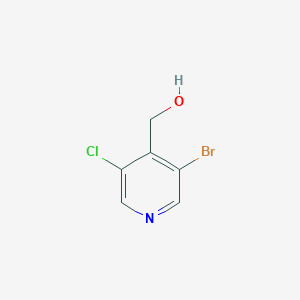

(3-Bromo-5-chloropyridin-4-yl)methanol

Vue d'ensemble

Description

(3-Bromo-5-chloropyridin-4-yl)methanol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine atoms attached to the pyridine ring, along with a methanol group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(3-Bromo-5-chloropyridin-4-yl)methanol can be synthesized through various methods. One common method involves the reduction of 3-bromo-5-chloro-pyridine-4-carbaldehyde using sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF) and water. The reaction is typically carried out at room temperature for about an hour .

Another method involves the protection of the hydroxyl group using 3,4-dihydro-2H-pyran in the presence of toluene-4-sulfonic acid in dichloromethane (DCM). The reaction mixture is stirred overnight at room temperature, followed by purification through flash chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Bromo-5-chloropyridin-4-yl)methanol undergoes various chemical reactions, including:

Reduction: The compound can be reduced using sodium tetrahydroborate (NaBH4) to yield the corresponding alcohol.

Substitution: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Sodium tetrahydroborate (NaBH4) in tetrahydrofuran (THF) and water.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Reduction: This compound is formed from the reduction of 3-bromo-5-chloro-pyridine-4-carbaldehyde.

Substitution: The major products depend on the nucleophile used in the substitution reaction.

Applications De Recherche Scientifique

(3-Bromo-5-chloropyridin-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biological pathways and interactions involving pyridine derivatives.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals

Mécanisme D'action

The mechanism of action of (3-Bromo-5-chloropyridin-4-yl)methanol is not well-documented. as a pyridine derivative, it may interact with various molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms may influence its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Bromo-2-chloropyridin-4-yl)methanol

- (5-Bromo-2-chloropyridin-4-yl)methanol

- (4-Bromo-3-chloropyridin-2-yl)methanol

Uniqueness

(3-Bromo-5-chloropyridin-4-yl)methanol is unique due to the specific positioning of the bromine and chlorine atoms on the pyridine ring. This positioning can influence its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .

Activité Biologique

(3-Bromo-5-chloropyridin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biochemical properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is CHBrClNO. Its structure includes a pyridine ring substituted with bromine and chlorine atoms, which contributes to its reactivity and biological interactions.

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to either inhibition or activation of these enzymes, affecting the metabolism of other compounds .

- Receptor Binding : It binds to specific receptor proteins, potentially modulating signal transduction pathways associated with G-protein coupled receptors (GPCRs) and ion channels. This modulation can alter cellular responses such as proliferation and apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzymatic Inhibition : The compound can inhibit enzymatic activity by occupying active sites on enzymes, such as cytochrome P450, thereby preventing the metabolism of various substrates .

- Receptor Modulation : By binding to receptor proteins, it can induce conformational changes that enhance or inhibit receptor activity, influencing downstream signaling pathways.

- Gene Expression Regulation : The compound may affect gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism and function .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound across different contexts:

Anticancer Activity

A study demonstrated that derivatives of this compound exhibited significant anticancer properties against various cancer cell lines. For example, compounds with similar structures showed IC values ranging from 7 to 20 µM against colorectal cancer cells, indicating potent inhibitory effects on cancer cell proliferation .

Antimicrobial Activity

In antimicrobial assays, related compounds exhibited activity against a range of bacterial strains. For instance, minimum inhibitory concentrations (MICs) were reported between 40 to 50 µg/mL for certain derivatives against E. faecalis and P. aeruginosa. Such findings suggest potential applications in treating bacterial infections.

Case Study 1: Anticancer Efficacy

A research project focused on the anticancer efficacy of this compound derivatives found that they significantly inhibited the growth of human leukemia cell lines. The study reported IC values as low as 1.50 µM, indicating strong potential for therapeutic use in leukemia treatment .

Case Study 2: Enzyme Interaction

Another study investigated the interaction between this compound and cytochrome P450 enzymes. The results showed that at varying concentrations, the compound could modulate enzyme activity significantly, suggesting its utility in drug development where metabolic pathways are critical .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(3-bromo-5-chloropyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDFUTNSEMGKKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.